molecular formula C8H6Cl2O2 B1422516 2,5-Dichloro-3-methylbenzoic acid CAS No. 1160573-37-4

2,5-Dichloro-3-methylbenzoic acid

Cat. No.: B1422516
CAS No.: 1160573-37-4
M. Wt: 205.03 g/mol
InChI Key: BKNLUUIVGULQEY-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylbenzoic acid is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid. This process can be achieved through electrophilic aromatic substitution, where chlorine gas is introduced in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where precise control of temperature, pressure, and chlorine gas flow is maintained to ensure high yield and purity. The process is often optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Lithium aluminium hydride (LiAlH₄) or borane (BH₃) in anhydrous ether.

  • Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂) and water (H₂O).

  • Reduction: Primary alcohols or aldehydes.

  • Substitution: Various substituted benzoic acids or derivatives.

Scientific Research Applications

2,5-Dichloro-3-methylbenzoic acid is utilized in several scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

2,5-Dichloro-3-methylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 2,4-dichloro-3-methylbenzoic acid and 2,6-dichloro-3-methylbenzoic acid. its unique positioning of chlorine atoms and methyl group provides distinct chemical properties and reactivity patterns. These differences can influence its suitability for various applications and its behavior in chemical reactions.

Comparison with Similar Compounds

  • 2,4-Dichloro-3-methylbenzoic acid

  • 2,6-Dichloro-3-methylbenzoic acid

  • 2-Amino-5-chloro-3-methylbenzoic acid

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Properties

IUPAC Name

2,5-dichloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNLUUIVGULQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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